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Compound of Interest

Compound Name: IMP-1710

Cat. No.: B15623905 Get Quote

This guide provides a detailed comparison of IMP-1710, a potent and selective covalent

inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), with other relevant compounds.

Experimental data and protocols are presented to substantiate the covalent binding mechanism

of IMP-1710 to UCHL1, offering valuable information for researchers in neurodegeneration,

cancer, and fibrosis.

Performance Comparison of UCHL1 Inhibitors
IMP-1710 demonstrates superior potency and selectivity for UCHL1 compared to its less active

enantiomer, IMP-1711, and a previously reported inhibitor, LDN-57444.[1] The following table

summarizes the key quantitative data from biochemical and cellular assays.
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Compound Target Assay Type IC50 (nM)

Kinetic
Parameter
(kobs/[I],
M⁻¹s⁻¹)

Notes

IMP-1710

(alkyne ABP)
UCHL1

Fluorescence

Polarization
38 11000

Potent and

selective

covalent

inhibitor.[1]

Parent

Compound of

IMP-1710

UCHL1
Fluorescence

Polarization
- 7400

The parent

compound

from which

IMP-1710

was derived.

[1]

IMP-1711

((R)-

enantiomer)

UCHL1
Fluorescence

Polarization
>100,000

Not

determined

Over 1000-

fold less

active,

serving as a

negative

control.[1]

LDN-57444 UCHL1
Fluorescence

Polarization
>100,000

Not

determined

Previously

reported

inhibitor,

shown to be

inactive in

cells.[1]

Experimental Confirmation of Covalent Binding
The covalent interaction between IMP-1710 and UCHL1 has been rigorously confirmed through

multiple experimental approaches.

Mass Spectrometry Analysis
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Intact protein mass spectrometry was employed to verify the covalent modification of UCHL1

by IMP-1710. Incubation of recombinant UCHL1 with IMP-1710 resulted in a mass shift

consistent with the formation of a single covalent adduct.[1][2] Further analysis by tryptic digest

and nanoLC-MS/MS identified the specific site of modification as the catalytic cysteine residue,

Cys90.[1][2]

Activity-Based Protein Profiling (ABPP)
A chemical proteomics workflow using an activity-based protein profiling (ABPP) approach in

intact cells confirmed that IMP-1710 selectively labels UCHL1.[1] This method utilizes the

alkyne tag on IMP-1710 for "click" chemistry-based ligation to a reporter tag, enabling

visualization and identification of the protein target.[3]

Experimental Protocols
Fluorescence Polarization (FP) Assay for UCHL1
Inhibition
This biochemical assay is used to determine the IC50 values of inhibitors against UCHL1.

Materials:

Recombinant human UCHL1 protein

Ubiquitin-Lys-TAMRA fluorescent probe

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

Test compounds (IMP-1710, IMP-1711, LDN-57444)

384-well, black, low-volume microplates

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

Add UCHL1 enzyme to the wells of the microplate.
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Add the test compound dilutions to the wells containing the enzyme and incubate for a

predefined period (e.g., 30 minutes) at room temperature.

Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.

Incubate the plate for 60 minutes at room temperature, protected from light.

Measure fluorescence polarization using a suitable plate reader with excitation at 530 nm

and emission at 590 nm.

Calculate the percentage of inhibition based on the polarization values of control (enzyme

and probe) and blank (probe only) wells.

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic

equation.

Intact Protein Mass Spectrometry
This method confirms the covalent adduct formation between IMP-1710 and UCHL1.

Materials:

Recombinant human UCHL1 protein

IMP-1710

Incubation Buffer: Phosphate-buffered saline (PBS)

LC-ESI-MS system

Procedure:

Incubate recombinant UCHL1 (e.g., 5 µM) with an excess of IMP-1710 (e.g., 13 µM) in

incubation buffer for 60 minutes at 37°C.[2]

Desalt the protein sample using a suitable method (e.g., C4 ZipTip).

Analyze the intact protein by liquid chromatography-electrospray ionization-mass

spectrometry (LC-ESI-MS).
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Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

Compare the mass of the IMP-1710-treated UCHL1 with the untreated control to identify the

mass shift corresponding to the covalent adduct.

Activity-Based Protein Profiling (ABPP) in Intact Cells
This cellular assay identifies the protein targets of IMP-1710.

Materials:

HEK293 cells (or other suitable cell line)

IMP-1710

Cell lysis buffer (e.g., RIPA buffer)

Azide-biotin or azide-fluorophore reporter tag

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (copper(II) sulfate, TBTA

ligand, and a reducing agent like sodium ascorbate)

Streptavidin beads (for biotin tag)

SDS-PAGE gels and Western blotting reagents or mass spectrometry for proteomic analysis

Procedure:

Treat cultured cells with varying concentrations of IMP-1710 for a specified time (e.g., 1-3

hours).

Lyse the cells and harvest the proteome.

Perform the CuAAC "click" reaction by adding the azide-reporter tag and the CuAAC

reagents to the cell lysate to ligate the reporter to the alkyne tag of IMP-1710.

For visualization, if a fluorescent reporter was used, separate the proteins by SDS-PAGE

and visualize using an appropriate fluorescence scanner.
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For identification, if a biotin reporter was used, enrich the labeled proteins using streptavidin

beads.

Digest the enriched proteins (e.g., with trypsin) and identify the proteins by nanoLC-MS/MS-

based proteomics.
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Caption: Covalent inhibition of UCHL1 by IMP-1710.
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Caption: Activity-Based Protein Profiling (ABPP) Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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